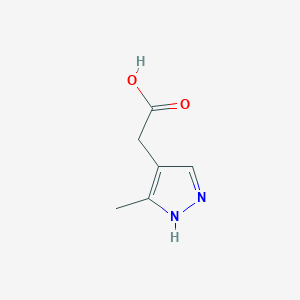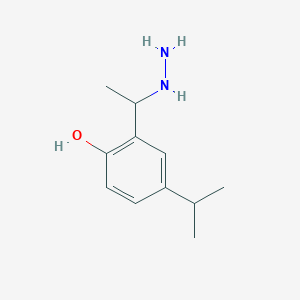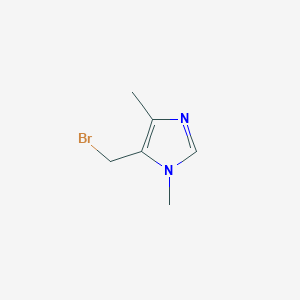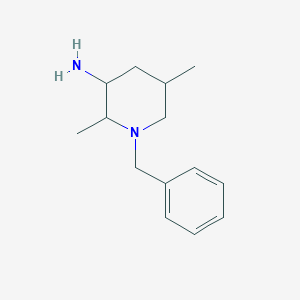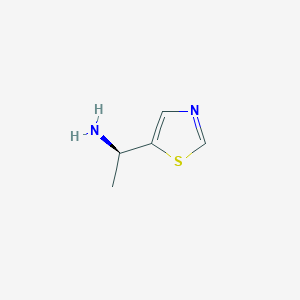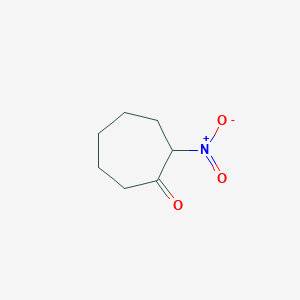
S-Butyl-L-cysteine--hydrogen chloride (1/1)
Übersicht
Beschreibung
S-Butyl-L-cysteine–hydrogen chloride (1/1) is a derivative of L-cysteine, an amino acid essential for protein synthesis and various biochemical processes in the body. This compound has gained significant attention in scientific research due to its potential therapeutic properties, particularly its antioxidant and anti-inflammatory effects.
Vorbereitungsmethoden
The synthesis of S-Butyl-L-cysteine–hydrogen chloride (1/1) involves the protection of the cysteine thiol group, which is crucial for facilitating the synthesis of complex disulfide-rich peptides . The synthetic route typically includes the use of protecting groups to prevent side reactions and ensure the correct connectivity of cysteine residues . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
S-Butyl-L-cysteine–hydrogen chloride (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the cysteine thiol group .
Wissenschaftliche Forschungsanwendungen
S-Butyl-L-cysteine–hydrogen chloride (1/1) has been extensively studied for its potential therapeutic applications in various fields. In chemistry, it is used as a building block for the synthesis of peptides and proteins . In biology, it has been shown to reduce oxidative stress and inflammation, making it a promising candidate for the treatment of neurodegenerative diseases. Additionally, it has industrial applications in the production of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The mechanism of action of S-Butyl-L-cysteine–hydrogen chloride (1/1) is believed to involve the activation of antioxidant enzymes such as superoxide dismutase and catalase. These enzymes help reduce oxidative stress and inflammation in the body, which are key factors in the development of various diseases. The compound may also interact with specific molecular targets and pathways involved in cellular protection and repair.
Vergleich Mit ähnlichen Verbindungen
S-Butyl-L-cysteine–hydrogen chloride (1/1) is unique compared to other cysteine derivatives due to its specific chemical structure and properties. Similar compounds include other cysteine derivatives such as N-acetylcysteine and S-methyl-L-cysteine. These compounds also exhibit antioxidant properties but may differ in their specific mechanisms of action and therapeutic applications.
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-butylsulfanylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-2-3-4-11-5-6(8)7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGLBSHFNLOQRL-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00779027 | |
| Record name | S-Butyl-L-cysteine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00779027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13331-77-6 | |
| Record name | S-Butyl-L-cysteine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00779027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B1651647.png)
![3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B1651648.png)
![3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B1651649.png)
![5-Chloro-2-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl 2-methoxy-1-benzenesulfonate](/img/structure/B1651650.png)
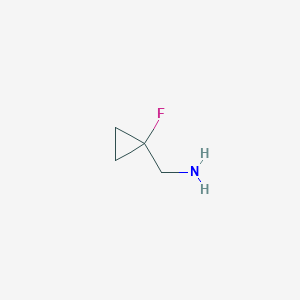
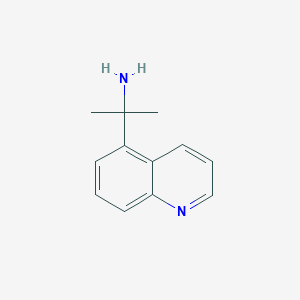
![Phenol, 2-methoxy-4-[(2-thiazolylimino)methyl]-](/img/structure/B1651654.png)

